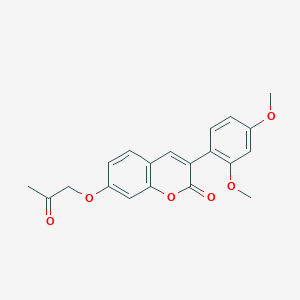

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

Description

3-(2,4-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

- A 2,4-dimethoxyphenyl group at position 3 of the coumarin core.

- A 2-oxopropoxy group (acetylpropoxy) at position 7.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-18(13)10-15)16-7-6-14(23-2)9-19(16)24-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEKFTKTFOPEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.

Condensation Reaction: The initial step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: The resulting intermediate undergoes esterification with 2-oxopropanoic acid or its derivatives under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of chromen-2-one are explored for their therapeutic potential. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound A : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (, Compound 14)

- Key Differences :

- The position of methoxy groups (3,4- vs. 2,4-dimethoxy) alters electron density distribution. The 2,4-dimethoxy configuration in the target compound may enhance steric hindrance and reduce conjugation compared to 3,4-dimethoxy.

- Melting Point : 127–129°C (Compound 14) vs. N/A for the target compound. Methoxy groups generally increase melting points due to polarity .

Compound B : 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one ()

- Substituents : Methyl at position 4; 2-oxopropoxy at position 7.

- Key Differences :

Functional Group Variations

Compound C : 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one ()

- Substituents : Chlorophenyl at position 3; methoxy at position 7; methyl at position 3.

- Key Differences :

- The chloro group (electron-withdrawing) vs. methoxy groups (electron-donating) at position 3 significantly alter electronic properties. This affects UV absorption and reactivity in substitution reactions.

- Molecular Weight : 300.7 g/mol (Compound C) vs. ~342.3 g/mol (estimated for the target compound) .

Compound D : 3-(2-Methyl-1,3-thiazol-4-yl)-7-(2-oxopropoxy)-2H-chromen-2-one ()

- Substituents : Thiazole ring at position 3; 2-oxopropoxy at position 7.

- Molecular Formula: C₁₆H₁₃NO₄S (Compound D) vs. C₁₉H₁₈O₆ (estimated for the target compound) .

Compound E : 7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives ()

- Substituents : Hydroxy or methyl groups at positions 4/7.

- Key Differences :

Compound F : 8-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (, Compound 17)

- Substituents : 4-Methoxyphenyl at position 3; hydroxy at position 8.

- Key Differences :

Structural and Spectral Comparisons

Biological Activity

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family, which exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a chromen-2-one backbone with specific substituents that enhance its biological activity. The synthesis typically involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin, followed by esterification with 2-oxopropanoic acid under controlled conditions .

Antioxidant Activity

Research indicates that derivatives of chromen-2-one exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases . The antioxidant activity is often assessed using assays like DCFH-DA, where the ability to reduce ROS levels is measured.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. For example, its ability to inhibit tyrosinase activity has been linked to its potential use in skin whitening agents .

Study on Tyrosinase Inhibition

A study focused on the inhibition of mushroom tyrosinase revealed that analogs of the compound exhibited potent inhibitory effects, with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests a strong potential for cosmetic applications in skin lightening .

Cytotoxicity Assessment

In cytotoxicity assays using B16F10 murine melanoma cells, several analogs were evaluated for their safety profiles. Notably, certain derivatives did not show cytotoxicity at concentrations up to 20 µM, indicating a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other known compounds:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Kojic Acid | Tyrosinase Inhibition | ~220 | Standard reference |

| This compound | Tyrosinase Inhibition | <3.60 | Stronger than kojic acid |

| Umbelliferone | Antioxidant | N/A | Natural compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.